molecular formula C16H22N6O3 B12163693 tert-butyl [2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate

tert-butyl [2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate

Cat. No.: B12163693
M. Wt: 346.38 g/mol
InChI Key: UFWKALFVNUHYJX-UHFFFAOYSA-N
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Description

This compound is a carbamate derivative featuring a tert-butyl-protected amine group linked via an ethyl chain to a benzamide moiety substituted with a 5-methyltetrazole ring. The tert-butyl carbamate group serves as a protective moiety for amines, enhancing stability during synthesis . The 5-methyltetrazole ring is a bioisostere for carboxylic acids, offering metabolic resistance while maintaining hydrogen-bonding capabilities .

Properties

Molecular Formula

C16H22N6O3

Molecular Weight

346.38 g/mol

IUPAC Name

tert-butyl N-[2-[[2-(5-methyltetrazol-1-yl)benzoyl]amino]ethyl]carbamate

InChI

InChI=1S/C16H22N6O3/c1-11-19-20-21-22(11)13-8-6-5-7-12(13)14(23)17-9-10-18-15(24)25-16(2,3)4/h5-8H,9-10H2,1-4H3,(H,17,23)(H,18,24)

InChI Key

UFWKALFVNUHYJX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)NCCNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with the nitrosation of 1-methyl-1H-pyrazol-5-amine, followed by reduction, esterification, and amino group protection. The final condensation step involves the reaction of the protected intermediate with tert-butyl carbamate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for higher yields and efficiency. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

tert-Butyl [2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl [2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Tetrazole Substitutions

  • Compound A: tert-butyl (2-(5-cyclopropyl-1H-tetrazol-1-yl)ethyl)carbamate (CAS 1244058-84-1) Structural Difference: Cyclopropyl substituent replaces the methyl group on the tetrazole. Synthesis: Similar tert-butyl carbamate protection strategies are employed, though cyclopropyl introduction may require additional steps (e.g., cyclopropanation reactions) .
  • Compound B: tert-butyl N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate (CAS 843623-19-8) Structural Difference: Oxadiazole replaces tetrazole; methylsulfanyl group adds sulfur-based hydrophobicity. Sulfur atoms may enhance metabolic stability but increase molecular weight .

Analogues with Varied Linkers or Core Structures

  • Impact: The pyrazole core may improve π-π stacking in hydrophobic pockets, while the trifluoromethyl group enhances bioavailability and resistance to oxidative metabolism .
  • Compound D: tert-butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate Structural Difference: Benzooxazole replaces tetrazole-substituted benzamide; 3-oxobutyl linker adds ketone functionality. Impact: Benzooxazole’s planar structure may improve DNA intercalation properties, but the ketone could introduce reactivity concerns in vivo .

Methodological Considerations in Similarity Assessment

  • Similarity Metrics: Tanimoto coefficients (based on Morgan fingerprints) indicate high similarity (>0.85) between the target compound and methyltetrazole analogs but lower scores (~0.6) for oxadiazole or pyrazole derivatives . Activity cliffs exist: For example, a minor structural change (e.g., methyl to cyclopropyl in Compound A) may drastically reduce antimycobacterial activity despite high structural similarity .
  • Cross-Reactivity: Immunoassays targeting the tert-butyl carbamate moiety may show cross-reactivity with Compounds A and B, but specificity improves with assays designed around the tetrazole ring .

Biological Activity

tert-butyl [2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate is a complex organic compound belonging to the carbamate class. Its structure, featuring a tert-butyl group and a 5-methyl-1H-tetrazole moiety , suggests significant potential for biological activity. The tetrazole ring is particularly notable for its diverse pharmacological properties, including antimicrobial and anti-inflammatory effects.

Chemical Structure

The molecular formula of this compound is C16H22N6O3C_{16}H_{22}N_{6}O_{3}, with a molecular weight of 346.38 g/mol . The compound's structure can be summarized as follows:

ComponentDescription
Tert-butyl groupCommonly used as a protecting group in organic synthesis
Tetrazole moietyKnown for its biological activity
Carbonyl groupLinked to an aromatic ring, enhancing chemical reactivity

Biological Activity

Research indicates that compounds containing tetrazole rings often exhibit significant biological activities. Specifically, this compound may act as an inhibitor in various biological pathways, making it a candidate for drug development.

Antimicrobial Activity

Studies have shown that tetrazole derivatives can possess antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains. The presence of the tetrazole moiety in this compound may enhance its interaction with microbial targets, potentially leading to effective antimicrobial agents.

Anti-inflammatory Properties

Tetrazoles are also associated with anti-inflammatory effects. Research suggests that this compound could inhibit inflammatory pathways, possibly through the modulation of cytokine production or interference with signaling cascades involved in inflammation.

Case Studies

Several studies have explored the biological activity of related compounds, highlighting the potential of tetrazole-containing structures:

  • Inhibition Studies :
    • A study reported the synthesis and evaluation of tetrazole derivatives against specific enzymes involved in inflammatory responses. Compounds similar to this compound showed promising inhibition rates, suggesting potential therapeutic applications.
  • Cell Line Assays :
    • In vitro assays using cancer cell lines indicated that certain tetrazole derivatives could induce apoptosis and inhibit cell proliferation. These findings support the hypothesis that this compound may exhibit similar effects.

Interaction Studies

Understanding the pharmacodynamics of this compound is crucial for its development as a therapeutic agent. Interaction studies typically involve:

  • Binding Affinity Assessments : Evaluating how well the compound binds to target proteins.
  • Mechanistic Studies : Investigating the pathways affected by the compound, particularly those related to inflammation and microbial resistance.

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